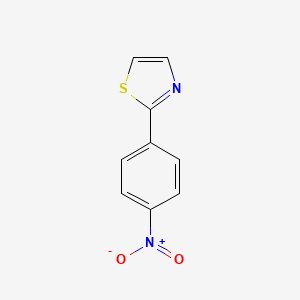

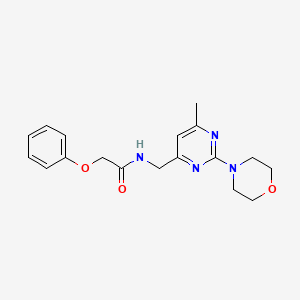

![molecular formula C20H12Cl3N3O3 B3018524 2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole CAS No. 282523-46-0](/img/structure/B3018524.png)

2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole" is a derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring system. They are of significant interest due to their potential pharmacological properties, including antihypertensive, antihistaminic, and various other therapeutic effects .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, 4-chloro-o-phenylenediamine has been used as a starting material to synthesize various benzimidazole compounds with potential antihypertensive activity . The synthesis process can include steps such as immobilization on a solid support, chlorine substitution, reduction of nitro groups, and cyclization to afford the desired benzimidazole structure . The synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, a related compound, involves the reaction of 1,2-phenylenediamine and the use of glycolic acid for the cyclization step to avoid by-products .

Molecular Structure Analysis

Benzimidazole derivatives typically exhibit a planar ring system, as observed in the crystal structure determination of related compounds . The planarity of the benzimidazole ring system contributes to the stability of the molecule and can influence its reactivity and interaction with biological targets. The molecular structure is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key step in modifying the structure to enhance biological activity or to introduce new functional groups . The reactivity of these compounds can also be studied through their interaction with other chemicals, such as the rearrangement of imidazo-thiazole derivatives under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure and the presence of substituents on the benzimidazole ring. These properties can be studied using spectroscopic methods such as infrared, NMR, and mass spectra . The presence of specific functional groups, such as nitro, chloro, or methoxy groups, can significantly affect the compound's reactivity, solubility, and overall pharmacological profile .

科学的研究の応用

Antiparasitic Applications

Benzimidazoles have been widely used in the treatment of alveolar hydatid disease (AHD). A study demonstrated the morphological damage induced in Echinococcus multilocularis metacestodes by a benzimidazole prodrug, highlighting its potential as an alternative treatment for AHD (Walchshofer et al., 1990).

Analgesic and Antispasmodic Activities

A benzimidazole derivative exhibited significant analgesic activity in tail clamp tests and antispasmodic activity on KCl-induced contractions of isolated rat ileum. This suggests the therapeutic potential of benzimidazoles in pain management and as muscle relaxants (Aydin et al., 2003).

Chemotherapy and Drug Design

Benzimidazoles have been investigated for their anti-tumor and anti-metastatic activities. One study reported the effectiveness of a benzimidazole derivative in inhibiting tumor growth and metastasis in mice, suggesting its potential in cancer treatment (Fenichel et al., 1976). Another research focused on the design of benzimidazoles as novel corticotropin-releasing factor 1 receptor antagonists, indicating their potential use in treating stress-related disorders (Mochizuki et al., 2016).

Anxiolytic and Analgesic Potential

Benzimidazole derivatives were synthesized and evaluated for their anxiolytic and analgesic properties. The compounds showed significant potential, highlighting the versatility of benzimidazoles in developing new therapeutic agents (Maltsev et al., 2021).

Antitumor Research

Imidazole derivatives, including benzimidazoles, have been reviewed for their antitumor activity. The structures are promising for the synthesis of new antitumor drugs and exploring compounds with various biological properties (Iradyan et al., 2009).

特性

IUPAC Name |

2-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methoxy]-6-nitrobenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl3N3O3/c21-13-6-4-12(5-7-13)20-24-18-9-8-14(26(27)28)10-19(18)25(20)29-11-15-16(22)2-1-3-17(15)23/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQHCHCHUTYIPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

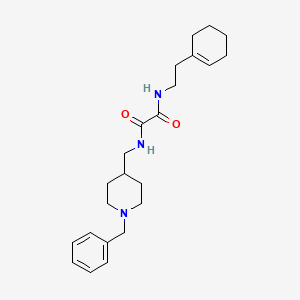

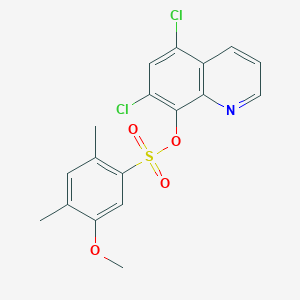

![2-((7-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B3018444.png)

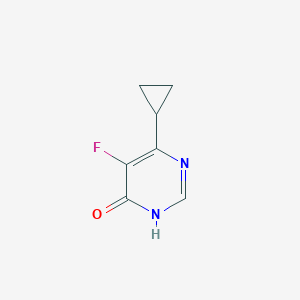

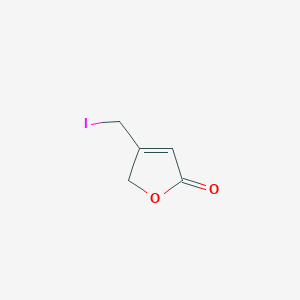

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B3018459.png)

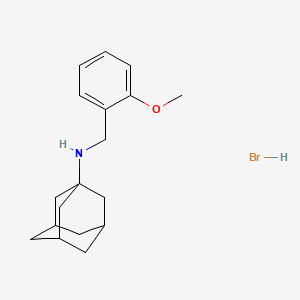

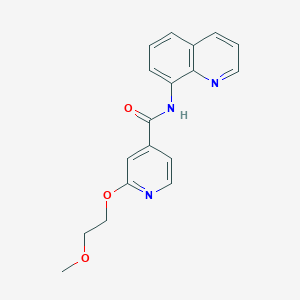

![methyl 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3018460.png)

![5-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3018461.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018464.png)